molecular formula C25H24ClN5O2S B3400835 2-(4-Chlorophenyl)-4-({2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}thio)pyrazolo[1,5-a]pyrazine CAS No. 1040669-35-9

2-(4-Chlorophenyl)-4-({2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}thio)pyrazolo[1,5-a]pyrazine

Cat. No.: B3400835
CAS No.: 1040669-35-9
M. Wt: 494 g/mol
InChI Key: DRLQBSBZWMOEAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(4-chlorophenyl)-4-({2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}thio)pyrazolo[1,5-a]pyrazine (hereafter referred to as the "target compound") is a pyrazolo[1,5-a]pyrazine derivative with a complex substitution pattern. Its structure comprises:

  • A pyrazolo[1,5-a]pyrazine core, a bicyclic heteroaromatic system known for its versatility in medicinal chemistry.
  • A thioether-linked piperazine moiety at position 4, featuring a 2-methoxyphenyl substituent. This group contributes to both steric bulk and hydrogen-bonding capabilities due to the methoxy oxygen.

The molecular formula is C₂₅H₂₂ClN₅O₂S, with an average molecular mass of 515.99 g/mol.

Properties

IUPAC Name

2-[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24ClN5O2S/c1-33-23-5-3-2-4-21(23)29-12-14-30(15-13-29)24(32)17-34-25-22-16-20(28-31(22)11-10-27-25)18-6-8-19(26)9-7-18/h2-11,16H,12-15,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRLQBSBZWMOEAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)CSC3=NC=CN4C3=CC(=N4)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-Chlorophenyl)-4-({2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}thio)pyrazolo[1,5-a]pyrazine is a synthetic derivative that exhibits a complex structure with potential pharmacological applications. This article reviews the biological activity of this compound, focusing on its interactions with various biological targets, including receptors and enzymes, as well as its therapeutic potential.

Chemical Structure and Properties

The compound's chemical formula is C20H24ClN3O2SC_{20}H_{24}ClN_3O_2S, and it features a pyrazolo-pyrazine core linked to a piperazine moiety. The presence of the 4-chlorophenyl and 2-methoxyphenyl substituents suggests potential interactions with neurotransmitter systems.

PropertyValue
Molecular Weight373.88 g/mol
LogP3.4973
Polar Surface Area39.032 Ų
Hydrogen Bond Donors1
Hydrogen Bond Acceptors4

Receptor Affinity

Research indicates that compounds similar to the one often exhibit significant binding affinity for dopamine receptors. For instance, derivatives containing piperazine structures have shown high affinity for the D4 receptor , with IC50 values as low as 0.057nM0.057nM for related compounds . This suggests that our compound may also interact effectively with dopaminergic pathways, potentially influencing mood and behavior.

Enzyme Inhibition

The compound is hypothesized to possess enzyme inhibitory properties, particularly against acetylcholinesterase (AChE) and urease. A study demonstrated that related compounds exhibited moderate to strong AChE inhibition, which is crucial for treating conditions like Alzheimer's disease . The specific IC50 values of synthesized piperazine derivatives ranged from 1.13μM1.13\mu M to 6.28μM6.28\mu M, indicating promising potential for further development .

Antimicrobial Activity

Preliminary studies have indicated that piperazine derivatives can exhibit antibacterial activity against strains such as Salmonella typhi and Bacillus subtilis. For example, a related compound showed an IC50 value of 21.25μM21.25\mu M, suggesting that our target compound may also possess similar antimicrobial properties .

Case Studies

  • Dopamine D4 Receptor Interaction : A series of piperazine derivatives were synthesized and tested for their binding affinity to dopamine receptors. The findings revealed that modifications on the piperazine ring could significantly enhance receptor selectivity and potency .
  • Anticholinergic Effects : Compounds with structural similarities were evaluated for their effects on neurotransmitter levels in animal models. Results indicated a reduction in cholinergic activity correlating with increased cognitive performance in memory tasks .
  • Antimicrobial Testing : A recent study assessed the antibacterial efficacy of synthesized piperazine derivatives against various pathogens, establishing a correlation between structural features and biological activity .

Comparison with Similar Compounds

Pyrazolo[1,5-a]pyridine vs. Pyrazolo[1,5-a]pyrazine

  • Compound from : Core: Pyrazolo[1,5-a]pyridine. Substituents: A 4-chlorophenyl group and a piperazinylmethyl group. Molecular Weight: 326.83 g/mol (vs. 515.99 g/mol for the target compound).

Dihydropyrazinone Derivatives

  • Compound from : Core: 6,7-Dihydropyrazolo[1,5-a]pyrazin-4(5H)-one. Substituents: 4-Chlorophenyl at position 2 and a 3,4-dimethoxyphenethyl group. Molecular Weight: 453.92 g/mol.

Substituent Analysis at Position 4

Thioether vs. Sulfonyl/Carbonyl Linkages

  • Compound from :

    • Substituent at Position 4: (3-Fluorobenzyl)thio group.
    • Core: Pyrazolo[1,5-a]pyrazine.
    • Molecular Weight: 455.90 g/mol .
    • Key Difference: The absence of a piperazine moiety limits its ability to engage in cation-π interactions, while the fluorine atom introduces electronegativity but reduces lipophilicity compared to the target compound’s methoxyphenyl group .
  • Compound from : Substituent at Position 4: Chlorine atom. Core: Pyrazolo[1,5-a]pyrazine. Molecular Weight: 297.72 g/mol.

Piperazine Moiety Modifications

Arylpiperazine Derivatives

  • Compound from : Piperazine Substituents: 4-(4-Chlorophenyl)thiazolyl and 3-chloro-5-(trifluoromethyl)pyridinyl. Molecular Weight: 503.79 g/mol.
  • Compound from :

    • Piperazine Substituent: 4-Fluorobenzyl.
    • Molecular Weight: ~350–400 g/mol (estimated).
    • Key Difference: The fluorobenzyl group improves pharmacokinetic properties (e.g., half-life) but may reduce affinity for serotoninergic receptors compared to the target compound’s 2-methoxyphenyl group .

Structural and Functional Implications

Electronic and Steric Effects

  • Methoxy Group (Target Compound) : The 2-methoxyphenyl substituent on the piperazine provides electron-donating effects, enhancing solubility and hydrogen-bonding capacity. This contrasts with halogenated analogs (e.g., ), which prioritize lipophilicity .
  • Thioether Linkage : Compared to sulfonyl or carbonyl linkages (e.g., ), the thioether in the target compound offers greater flexibility and resistance to oxidative metabolism .

Pharmacokinetic Considerations

  • Molecular Weight : The target compound’s higher mass (515.99 g/mol) may limit blood-brain barrier penetration compared to smaller analogs (e.g., ).
  • LogP Estimation : The 4-chlorophenyl and methoxyphenyl groups likely increase logP, suggesting moderate lipophilicity suitable for oral bioavailability .

Q & A

Q. What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized?

The compound can be synthesized via multi-step protocols involving cyclization, acylation, and substitution reactions. For example:

  • Cyclization : Use phosphorus oxychloride (POCl₃) at 120°C to form pyrazole-oxadiazole intermediates, as demonstrated in analogous pyrazole-based syntheses .
  • Thioether linkage : Introduce the thioether group using nucleophilic substitution with a mercapto-pyrazine derivative under inert conditions (N₂ atmosphere) to prevent oxidation.
  • Piperazine coupling : React the intermediate with a 2-methoxyphenyl-piperazine derivative via carbodiimide-mediated amide bond formation (e.g., EDC/HOBt).
    Optimization : Design of Experiments (DoE) can identify critical parameters (temperature, stoichiometry) affecting yield. Pre-purification via column chromatography (silica gel, ethyl acetate/hexane) improves intermediate purity .

Q. Which analytical techniques are essential for confirming the compound’s structural integrity?

  • NMR spectroscopy : Use ¹H/¹³C NMR to verify substituent positions, particularly the piperazine and thioether linkages. Compare chemical shifts with analogous compounds (e.g., 4-chlorophenyl-pyrazolo[1,5-a]pyrazine derivatives) .
  • Mass spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns, especially for the sulfhydryl (-SH) and carbonyl (C=O) groups.
  • X-ray crystallography : If single crystals are obtainable, resolve the 3D structure to validate stereochemistry and intermolecular interactions (e.g., hydrogen bonding in the piperazine moiety) .

Q. How can researchers assess the compound’s stability under varying storage conditions?

  • Forced degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV-vis) for 4–8 weeks. Monitor degradation via HPLC-UV (C18 column, acetonitrile/water gradient).
  • Kinetic analysis : Calculate degradation rate constants (k) and half-life (t₁/₂) under each condition. Stabilizers like antioxidants (e.g., BHT) may mitigate oxidative degradation .

Advanced Research Questions

Q. What strategies can resolve contradictions in biological activity data across in vitro assays?

  • Dose-response refinement : Test a wider concentration range (e.g., 0.1 nM–100 µM) to identify non-monotonic effects.
  • Off-target profiling : Use kinase/GPCR screening panels to rule out unintended interactions. For example, piperazine derivatives often exhibit off-target binding to serotonin receptors .
  • Metabolite analysis : Incubate the compound with liver microsomes (human/rodent) to assess metabolic stability. LC-MS/MS can detect active metabolites that may confound results .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced selectivity?

  • Piperazine modifications : Replace the 2-methoxyphenyl group with fluorophenyl or chlorophenyl substituents to alter lipophilicity and receptor affinity. Evidence from similar compounds shows that electron-withdrawing groups (e.g., -Cl) improve CNS penetration .
  • Pyrazolo-pyrazine core : Introduce methyl or methoxy groups at the pyrazine 5-position to sterically hinder off-target binding. Computational docking (e.g., AutoDock Vina) can predict binding poses to prioritize synthetic targets .

Q. What computational methods are effective for predicting pharmacokinetic properties?

  • ADME modeling : Use SwissADME or ADMETLab 2.0 to estimate logP, blood-brain barrier permeability, and CYP450 inhibition. For example, the compound’s high logP (>3) suggests potential for plasma protein binding .
  • Molecular dynamics (MD) simulations : Simulate interactions with serum albumin (e.g., human serum albumin PDB ID: 1AO6) to predict binding affinity and half-life. GROMACS or AMBER are suitable platforms .

Q. How can researchers address discrepancies in cytotoxicity profiles between 2D and 3D cell models?

  • 3D spheroid validation : Culture cancer cell lines (e.g., HepG2, MCF-7) in Matrigel or ultra-low attachment plates. Compare IC₅₀ values with 2D monolayers using ATP-based viability assays.
  • Hypoxia studies : Replicate tumor microenvironments in bioreactors (1–5% O₂). The compound’s efficacy may decrease under hypoxia due to reduced prodrug activation .

Q. What experimental controls are critical for validating target engagement in cellular assays?

  • Competitive binding assays : Co-treat with a known inhibitor (e.g., 10 µM of a reference phosphodiesterase inhibitor) to confirm specificity.
  • Genetic knockdown : Use siRNA or CRISPR-Cas9 to silence the target protein (e.g., PDE10A) and assess loss of compound activity. Include scramble siRNA controls .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Chlorophenyl)-4-({2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}thio)pyrazolo[1,5-a]pyrazine
Reactant of Route 2
Reactant of Route 2
2-(4-Chlorophenyl)-4-({2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}thio)pyrazolo[1,5-a]pyrazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.